molecular formula C17H15N3O2 B278947 N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No. B278947
M. Wt: 293.32 g/mol
InChI Key: BWYCOBGPBNZPHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is known to have several biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. Therefore, by inhibiting the activity of COX enzymes, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the expression of COX-2, which is an enzyme that is upregulated during inflammation. In addition, N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to reduce pain and fever in animal models.

Advantages and Limitations for Lab Experiments

N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been extensively studied for its potential pharmacological properties, making it a well-established compound for use in lab experiments. However, there are some limitations to the use of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in lab experiments. It has been shown to have some toxicity in animal models, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease. Another potential direction is to investigate its mechanism of action in more detail, in order to better understand its pharmacological properties. Additionally, further studies are needed to determine the safety and toxicity profile of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide in humans.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction between 4-methoxyphenylhydrazine and 4-(chloroformyl)benzoic acid in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with an acid to yield the final product. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including rheumatoid arthritis, cancer, and Alzheimer's disease.

properties

Product Name

N-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzamide

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C17H15N3O2/c1-22-16-9-5-14(6-10-16)19-17(21)13-3-7-15(8-4-13)20-12-2-11-18-20/h2-12H,1H3,(H,19,21)

InChI Key

BWYCOBGPBNZPHG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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